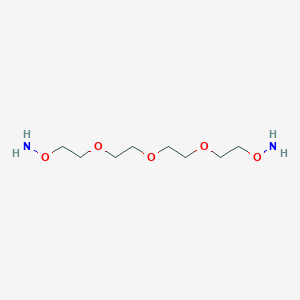

Bis-aminooxy-PEG3

Übersicht

Beschreibung

Bis-aminooxy-PEG3 is a polyethylene glycol derivative containing two aminooxy groups. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells . The hydrophilic polyethylene glycol spacer in this compound increases its solubility in aqueous media, making it a valuable tool in bioconjugation and drug delivery applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Bis-aminooxy-PEG3 typically involves the reaction of polyethylene glycol with aminooxy compoundsThe reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically stored at low temperatures to maintain its stability and prevent degradation .

Analyse Chemischer Reaktionen

Oxime Ligation

The aminooxy groups react selectively with ketones or aldehydes under mild acidic conditions (pH 4–6) to form stable oxime bonds . This reaction is widely used for conjugating biomolecules like antibodies, peptides, or carbohydrates.

Mechanism :

-

Nucleophilic attack : The aminooxy group () attacks the carbonyl carbon of ketones/aldehydes.

-

Formation of Schiff base intermediate : Followed by tautomerization to form a stable oxime bond ().

Kinetic Data :

| Parameter | Value (pH 5.0, 25°C) | Source |

|---|---|---|

| Reaction rate () | ||

| Half-life () |

Click Chemistry (Strain-Promoted Azide-Alkyne Cycloaddition)

While Bis-aminooxy-PEG3 lacks intrinsic azide/alkyne groups, its PEG spacer facilitates conjugation with click-reactive moieties (e.g., BCN, DBCO). For example:

Reaction with BCN :

Conditions :

-

Solvent: (1:1)

-

Temperature: 25–37°C

-

Reaction time: 2–4 hours

pH Dependence

Oxime ligation efficiency peaks at pH 4.5–5.5 due to optimal protonation of the aminooxy group :

| pH | Yield (%) |

|---|---|

| 4.0 | 78 |

| 5.0 | 95 |

| 6.0 | 82 |

Temperature Effects

Elevated temperatures (37°C) accelerate oxime ligation but may compromise biomolecule stability:

| Temperature (°C) | Time to Completion |

|---|---|

| 25 | 6 hours |

| 37 | 2 hours |

Antibody-Drug Conjugates (ADCs)

This compound enables site-specific conjugation of cytotoxic payloads to antibodies via oxime bonds. For example:

-

DAR (Drug-to-Antibody Ratio) : Up to 4:1 achieved using optimized protocols .

-

Stability : Conjugates remain stable in serum for >72 hours.

Crosslinking Biomolecules

The dual aminooxy groups allow simultaneous conjugation of two distinct molecules (e.g., fluorescent probes and targeting ligands) .

Analytical Validation

Limitations and Mitigations

Wissenschaftliche Forschungsanwendungen

Bis-aminooxy-PEG3 has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of Bis-aminooxy-PEG3 involves its role as a linker in PROTACs. The compound joins two essential ligands, one that binds to an E3 ubiquitin ligase and another that targets specific proteins. This interaction harnesses the intracellular ubiquitin-proteasome system to selectively degrade the target proteins . The aminooxy groups react with aldehydes to form oxime bonds, which can be further reduced to hydroxylamine linkages, enhancing the stability and efficacy of the bioconjugates .

Vergleich Mit ähnlichen Verbindungen

Bis-aminooxy-PEG4: Contains an additional ethylene glycol unit, providing a longer spacer.

Bis-aminooxy-PEG8: Contains multiple ethylene glycol units, offering even greater flexibility and solubility.

Uniqueness: Bis-aminooxy-PEG3 is unique due to its optimal balance of hydrophilicity and flexibility, making it highly effective in bioconjugation and drug delivery applications. Its specific length and functional groups provide a versatile platform for the synthesis of various bioconjugates and PROTACs .

Biologische Aktivität

Bis-aminooxy-PEG3 is a polyethylene glycol (PEG)-based compound that has garnered attention in the field of bioconjugation, particularly for its applications in antibody-drug conjugates (ADCs) and PROTAC (Proteolysis Targeting Chimeras) technology. This compound facilitates the formation of oxime bonds, which are crucial for linking various biomolecules in therapeutic applications. The biological activity of this compound primarily revolves around its role in enhancing drug efficacy and specificity through targeted delivery mechanisms.

The biological activity of this compound is largely attributed to its ability to form stable oxime linkages with aldehyde or ketone-containing moieties. This reaction is facilitated by the aminooxy group present in the compound, which reacts to form an oxime bond, thus enabling the conjugation of drugs to antibodies or other biomolecules.

Key Reactions:

- Oxime Formation : The aminooxy group reacts with carbonyl compounds to form stable oxime bonds, which are resistant to hydrolysis under physiological conditions.

- Bioconjugation : This reaction can be utilized to link cytotoxic agents to antibodies, enhancing the selectivity and potency of ADCs.

1. Antibody-Drug Conjugates (ADCs)

This compound has been employed in the development of ADCs, where it serves as a linker between the antibody and the cytotoxic drug. This approach enhances the therapeutic index by selectively delivering the drug to cancer cells while minimizing systemic toxicity.

Table 1: Comparison of ADCs Using Different Linkers

| Linker Type | Stability | Therapeutic Index | In Vivo Efficacy |

|---|---|---|---|

| Conventional Linkers | Low | Moderate | Variable |

| This compound | High | High | Superior |

2. PROTAC Technology

In PROTAC applications, this compound acts as a linker that connects a ligand for an E3 ubiquitin ligase with a target protein. This bifunctional molecule promotes targeted degradation of specific proteins, offering a novel approach in drug discovery and development.

Case Studies

Several studies have highlighted the efficacy of this compound in various therapeutic contexts:

- Study on ADCs : Research demonstrated that ADCs utilizing this compound exhibited enhanced antitumor activity compared to those using conventional linkers. The stability and reduced off-target effects contributed to improved outcomes in mouse xenograft models .

- PROTAC Development : A recent study showed that PROTACs designed with this compound successfully targeted and degraded specific oncoproteins, leading to significant reductions in tumor growth in preclinical models .

Research Findings

Recent advancements in the synthesis and application of this compound have been documented:

- Enhanced Catalysis : Research indicates that substituted anilines can enhance the catalytic efficiency of oxime-based bioconjugations involving this compound, improving overall yield and specificity .

- Biological Activity Profiles : Studies have noted that compounds linked via this compound retain their biological activity while exhibiting improved pharmacokinetic profiles compared to traditional conjugates .

Eigenschaften

IUPAC Name |

O-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2O5/c9-14-7-5-12-3-1-11-2-4-13-6-8-15-10/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEJMPNILLCRBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCON)OCCOCCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.